Cas no 1313738-69-0 (4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine)
![4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine structure](https://www.kuujia.com/scimg/cas/1313738-69-0x500.png)
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine Chemical and Physical Properties
Names and Identifiers
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- 3,5-Difluoro-4-morpholinophenylboronic Acid Pinacol Ester
- 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
- 4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
- 4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
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- MDL: MFCD18375252
- Inchi: InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3
- InChI Key: DXHKMVVLQQJTIM-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC(=C(C(=C2)F)N3CCOCC3)F)O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM106466-250mg |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 95%+ | 250mg |
$130 | 2023-03-07 | |
Chemenu | CM106466-5g |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 95%+ | 5g |
$985 | 2023-03-07 | |
TRC | D485345-100mg |
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine |
1313738-69-0 | 100mg |
$ 135.00 | 2022-06-05 | ||
Alichem | A019116024-5g |
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine |
1313738-69-0 | 95% | 5g |
840.00 USD | 2021-06-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-250MG |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 250MG |
¥ 508.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-500MG |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 500MG |
¥ 957.00 | 2023-03-31 | |
eNovation Chemicals LLC | D496779-5G |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 5g |
$625 | 2024-05-23 | |
eNovation Chemicals LLC | D690071-1g |
3,5-Difluoro-4-morpholinophenylboronic Acid Pinacol Ester |
1313738-69-0 | 95% | 1g |
$320 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-1G |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 1g |
¥ 1,471.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-5G |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 5g |
¥ 3,841.00 | 2023-03-31 |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Related Categories
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxazinanes Phenylmorpholines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxazinanes Morpholines Phenylmorpholines
Additional information on 4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine: A Comprehensive Overview
4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine is a highly specialized organic compound with the CAS number 1313738-69-0. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential applications. The molecule combines a morpholine ring system with a substituted phenyl group, making it a versatile building block for various chemical transformations.
The core structure of 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine is characterized by a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom. This ring system is known for its stability and ability to form hydrogen bonds, making it a valuable component in drug design. The phenyl group attached to the morpholine ring is further substituted with two fluorine atoms at the 2 and 6 positions and a tetramethyl-dioxaborolane group at the 4 position. These substituents not only enhance the compound's chemical reactivity but also impart unique electronic and steric properties.
Recent studies have highlighted the importance of tetramethyl-dioxaborolane groups in facilitating Suzuki-Miyaura cross-coupling reactions. This makes 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine an ideal candidate for use in palladium-catalyzed coupling reactions. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring further enhances the compound's electronic versatility, making it suitable for a wide range of applications in organic synthesis.
In terms of synthesis, 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine can be prepared through a multi-step process involving nucleophilic aromatic substitution and boronate ester formation. The synthesis typically begins with the preparation of the fluorinated phenol derivative, followed by its conversion into a boronate ester using tetramethylborane. The final step involves coupling this intermediate with morpholine under appropriate conditions to yield the target compound.
From a pharmacological perspective, morpholine-based compounds have been extensively studied for their potential as therapeutic agents. The unique combination of morpholine and fluorinated aromatic rings in 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine makes it an interesting candidate for drug discovery efforts targeting various disease states. Recent research has explored its potential as an inhibitor of kinases and other enzymes involved in cellular signaling pathways.
Moreover, the compound's ability to act as a precursor in cross-coupling reactions has opened new avenues for its use in materials science. By incorporating this compound into polymer precursors or as a building block for advanced materials, researchers can exploit its unique properties to develop novel materials with tailored functionalities.
In conclusion, 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan
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